molecular formula C10H13N3O3 B1580431 5-Morpholino-2-nitroaniline CAS No. 54998-00-4

5-Morpholino-2-nitroaniline

Cat. No. B1580431
CAS RN: 54998-00-4
M. Wt: 223.23 g/mol
InChI Key: HBBXESCZZLQWHM-UHFFFAOYSA-N
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Description

5-Morpholino-2-nitroaniline is a compound used for proteomics research . It has a molecular formula of C10H13N3O3 and a molecular weight of 223.232 .


Synthesis Analysis

The synthesis of 5-Morpholino-2-nitroaniline involves the reaction of 5-chloro-2-nitrobenzenamine with morpholine in the presence of potassium carbonate . The reaction is carried out in N,N-dimethyl-formamide at 110℃ under an inert atmosphere . The yield of the reaction varies from 77% to 95% depending on the reaction conditions .


Molecular Structure Analysis

The molecular structure of 5-Morpholino-2-nitroaniline consists of a morpholino group attached to the 5th position of a 2-nitroaniline molecule . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen .

Scientific Research Applications

Biochemical Function and Hematopoiesis

5-Morpholino-2-nitroaniline has been studied in the context of its impact on human bone marrow biochemical function and megaloblastic hematopoiesis, particularly in relation to nitrous oxide (N2O) anesthesia. Research has shown that prolonged exposure to N2O inhibits bone marrow function, impacting the deoxyuridine suppression test and resulting in megaloblastic hematopoiesis. Interestingly, these changes can be prevented by the administration of folinic acid prior to N2O anesthesia, demonstrating the compound's influence on bone marrow function and the potential for mitigating its effects (O'sullivan et al., 1981).

Pharmacokinetics and Microbiological Activity

Nitroxoline, a compound structurally related to 5-Morpholino-2-nitroaniline, exhibits significant pharmacokinetic properties and microbiological activity. It has been used since the early 1960s to treat urinary tract infections, primarily those caused by gram-negative bacilli such as E. coli. Recently, renewed interest in nitroxoline has emerged due to its demonstrated activity against fungi, Mycoplasma, U. urealyticum, and Trichomonas. A study focusing on the pharmacokinetics of nitroxoline in serum and urine revealed rapid absorption and highlighted individual variations in its metabolism, indicating the compound's biochemical relevance and therapeutic potential (Bergogne-Bérézin et al., 1987).

Endothelial Dysfunction and Free Radical Production

Isosorbide-5-mononitrate (IS-5-MN), a compound related to 5-Morpholino-2-nitroaniline, has been studied for its effects on endothelial function and its association with free radical production. A study involving healthy volunteers revealed that IS-5-MN impairs endothelial function and suggested a role of oxygen free radicals in this process. The nitrate-induced abnormalities in endothelium-dependent vasomotor responses were reversed by the antioxidant vitamin C, providing insights into the compound's impact on vascular health and potential therapeutic interventions (Thomas et al., 2007).

Contact Sensitization and Allergy

Bioban P 1487, containing active ingredients structurally related to 5-Morpholino-2-nitroaniline, has been investigated for its potential to cause contact allergy. A study focusing on the frequency of contact allergy to Bioban P 1487 and its individual active ingredients showed that both active components are contact sensitizers. However, identifying the sensitizing hapten in patients with contact allergy remains challenging, underscoring the need for further research in this area (Gruvgerger et al., 1996).

properties

IUPAC Name

5-morpholin-4-yl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBXESCZZLQWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344414
Record name 5-Morpholino-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholino-2-nitroaniline

CAS RN

54998-00-4
Record name 5-Morpholino-2-nitroaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Morpholino-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Morpholin-4-yl)-2-nitroaniline
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Synthesis routes and methods I

Procedure details

A solution of 5-chloro-2-nitrophenylamine (4.3 g, 25 mmol) and morpholine (4.4 mL, 500 mmol) in dimethylsulfoxide (DMSO) (25 mL) was stirred at 90° C. for 16 h. The reaction mixture was poured into water (500 mL) and the resulting precipitate was collected by vacuum filtration and recrystallized from methanol (300 mL) to yield the product as orange crystals (2.4 g, 43%). M.P. 177–178° C. (lit. 184–186° C.). See, Polymers 36:3401–3408 (1995).
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4.3 g
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4.4 mL
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25 mL
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500 mL
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Yield
43%

Synthesis routes and methods II

Procedure details

5-Fluoro-2-nitrophenylamine (1.0 eq) and morpholine (3.0 eq) were dissolved in NMP and heated at 100° C. for 1 hour. The solution was cooled to room temperature and diluted with water. The resulting precipitate was filtered and dried under vacuum to yield 5-morpholin-4-yl-2-nitrophenylamine. The resulting solid was recrystallized from EtOH to afford pure product as a bright yellow solid. LC/MS m/z 224.1 (MH+), Rt 1.89 minutes.
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Synthesis routes and methods III

Procedure details

A solution of 5-chloro-2-nitroaniline (100 mg, 0.58 mmol) in NMP (4.5 mL) was treated with morpholine (75 mg, 0.86 mmol) in the presence of triethylamine (0.2 mL, 1.44 mmol). The reaction mixture was heated via microwave irradiation to 100° C. for 1 h and upon cooling, the solvent was removed by vacuum. Purification by flash column chromatography afforded the title compound in a 77% yield. 1H NMR: (400 MHz, DMSO-d6): δ 7.82 (d, 1H, J=9.6 Hz), 7.29 (bs, 2H), 6.39 (dd, 1H, J=2.8 and 9.6 Hz), 6.22 (d, 1H, J=2.4 Hz), 3.70 (m, 4H), 3.27 (m, 4H).
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100 mg
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75 mg
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0.2 mL
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4.5 mL
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Yield
77%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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